5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound characterized by its unique structure and potential applications in various fields, particularly medicinal chemistry. The compound has the molecular formula and a molecular weight of 292.92 g/mol. It features two bromine atoms located at the 5 and 6 positions of the pyrrolo[2,3-d]pyrimidine ring system, which significantly influences its chemical reactivity and biological properties .
5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one belongs to the class of pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities. This compound is particularly noted for its potential role as a kinase inhibitor, making it a subject of interest in cancer research and drug development .
The synthesis of 5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the bromination of pyrrolo[2,3-d]pyrimidin-4-one. Common brominating agents used include bromine or N-bromosuccinimide (NBS). The reaction is usually conducted in organic solvents such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one can undergo several types of chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate the desired transformations.
The mechanism of action for 5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one primarily revolves around its role as a kinase inhibitor. By interacting with specific kinases involved in cell signaling pathways, it may inhibit their activity and thus affect cellular processes such as proliferation and survival. This property makes it a valuable candidate for further investigation in cancer therapy .
While specific physical properties like density and boiling point are not available for this compound, its melting point is also not documented in current sources.
The chemical properties include:
These properties suggest that the compound may exhibit significant reactivity due to the presence of bromine substituents which can participate in various chemical transformations .
5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific applications:
Pyrrolo[2,3-d]pyrimidine scaffolds represent a privileged structural class in modern kinase inhibitor development, combining the bioisosteric properties of purines with enhanced opportunities for synthetic modification. Characterized by a fused bicyclic system, this scaffold serves as a versatile pharmacophore capable of mimicking ATP's adenine ring while offering improved selectivity profiles and pharmacokinetic properties. The strategic incorporation of halogen atoms—particularly bromine at the C5 and C6 positions—confers unique electronic and steric properties that optimize target binding and resistance profiles. These attributes position pyrrolo[2,3-d]pyrimidines as critical templates for addressing unmet needs in oncology therapeutics, particularly in overcoming the limitations of classical purine-based inhibitors [2] [6].
Halogen atoms (F, Cl, Br, I) serve as indispensable structural components in kinase inhibitor design due to their ability to modulate key pharmacodynamic and pharmacokinetic properties. The incorporation of halogens influences:
Recent studies demonstrate that brominated pyrrolo[2,3-d]pyrimidines exhibit superior kinase inhibition compared to non-halogenated analogs. For example, halogenated derivatives such as compound 5k (IC₅₀ = 40–204 nM against EGFR, Her2, VEGFR2, CDK2) outperform sunitinib (IC₅₀ = 261 nM) in enzymatic assays due to Br-mediated hydrophobic contacts with Leu788 in EGFR and Lys868 in VEGFR2 [3] [8].
Table 1: Impact of Halogen Substituents on Kinase Inhibitor Properties
Compound | Halogen | Kinase Targets | IC₅₀ (nM) | Therapeutic Application |
---|---|---|---|---|
Gefitinib | Cl, F | EGFR | 33 | NSCLC |
Afatinib | Cl | EGFR, Her2 | 0.5 | NSCLC, Head/neck cancer |
Compound 5k | Br | EGFR, Her2, VEGFR2, CDK2 | 40–204 | Multi-targeted oncology agent |
Sunitinib | F | VEGFR, PDGFR, KIT | 261 | Renal cell carcinoma |
Bromine substitution at the C5 and C6 positions of pyrrolo[2,3-d]pyrimidine scaffolds induces distinct conformational and electronic effects that underpin their biological potency:
Notably, dibromo substitution (C5 and C6) synergistically enhances target engagement. Molecular dynamics simulations reveal that 5,6-dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one exhibits 40% higher binding energy to CDK2 than mono-substituted derivatives due to dual hydrophobic stabilization of the P-loop [3] [6].
Table 2: Comparative Impact of Bromine Position on Biological Activity
Bromine Position | Representative Compound | Kinase Inhibition IC₅₀ (nM) | Cytotoxicity (HepG2 IC₅₀, µM) |
---|---|---|---|
Unsubstituted | Pyrrolo[2,3-d]pyrimidine | >1,000 (EGFR) | >100 |
C5-Mono | 5-Bromo analog | 189 (EGFR) | 58 |
C6-Mono | 6-Bromo analog | 210 (EGFR) | 62 |
C5,C6-Di | Dibrominated core | 45 (EGFR) | 29 |
Pyrrolo[2,3-d]pyrimidines offer strategic advantages over classical purine-based therapeutics in oncology:
Mechanistically, pyrrolo[2,3-d]pyrimidines exploit hydrogen-bonding discrepancies: They form two key H-bonds with kinase hinge residues (e.g., Met769 in EGFR) versus three for purines, reducing affinity for non-target ATP-binding proteins. Additionally, their lower log P (1.8–2.2) versus purines (2.5–3.5) improves aqueous solubility and tissue distribution [6] [10].
Table 3: Pyrrolo[2,3-d]pyrimidines vs. Purine Analogues: Key Parameters
Parameter | Pyrrolo[2,3-d]pyrimidines | Purine Analogues | Therapeutic Impact |
---|---|---|---|
Hydrogen-Bonding Capacity | 2–3 acceptor/donor pairs | 3–4 acceptor/donor pairs | Higher kinase selectivity |
Target Selectivity | Kinase-specific | Kinases + purinergic receptors | Reduced cardiovascular side effects |
Solubility (log P) | 1.8–2.2 | 2.5–3.5 | Improved oral bioavailability |
Resistance Profile | Low (multi-target inhibition) | High (single-target focus) | Efficacy in TKI-resistant malignancies |
Purine Biosynthesis Inhibition | Yes (GARFTase/AICARFTase) | Variable | Synergistic cytotoxicity |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: